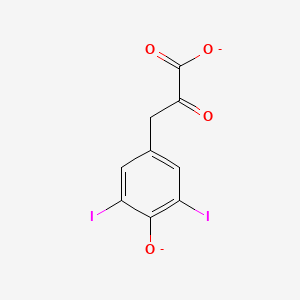
(3,5-Diiodo-4-oxidophenyl)pyruvate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-diiodo-4-oxidophenyl)pyruvate(2-) is the conjugate base of (3,5-diiodo-4-hydroxyphenyl)pyruvic acid; major species at pH 7.3. It is a conjugate base of a (3,5-diiodo-4-hydroxyphenyl)pyruvic acid.
Scientific Research Applications
Understanding Enzymatic Mechanisms
The interaction of pyruvate with enzymes is crucial for understanding metabolic pathways and designing inhibitors for therapeutic applications. The study conducted by Kavana & Moran (2003) sheds light on the interaction of (4-hydroxyphenyl)pyruvate dioxygenase with specific inhibitors, providing insights into the enzymatic mechanism and potential therapeutic applications for diseases like type I tyrosinemia (Kavana & Moran, 2003).
Metabolic and Protective Roles
Pyruvate plays a significant role in metabolism and has protective effects against cellular injury. Research by Mallet et al. (2005) emphasizes pyruvate's cardioprotective properties, highlighting its potential in mitigating myocardial injury and improving cardiac function. This opens possibilities for clinical applications in settings like cardiopulmonary resuscitation and cardiac failure (Mallet et al., 2005).
Microbial Production and Biotechnological Applications
The microbial production of pyruvate has significant industrial relevance, especially in the fields of food, cosmetics, and pharmaceuticals. The review by Maleki & Eiteman (2017) discusses advancements in pyruvate formation through microbial processes, highlighting the potential for sustainable and cost-effective production methods (Maleki & Eiteman, 2017).
properties
Molecular Formula |
C9H4I2O4-2 |
|---|---|
Molecular Weight |
429.93 g/mol |
IUPAC Name |
3-(3,5-diiodo-4-oxidophenyl)-2-oxopropanoate |
InChI |
InChI=1S/C9H6I2O4/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,13H,3H2,(H,14,15)/p-2 |
InChI Key |
TZPLBTUUWSVGCY-UHFFFAOYSA-L |
Canonical SMILES |
C1=C(C=C(C(=C1I)[O-])I)CC(=O)C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





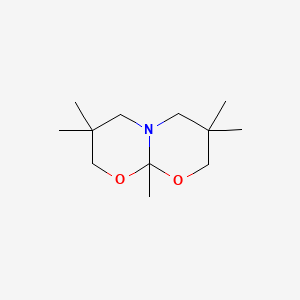
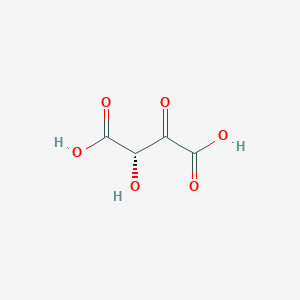

![1-(8-[3]-Ladderane-octanoyl-2-(8-[3]-ladderane-octanyl)-sn-glycerol](/img/structure/B1262914.png)
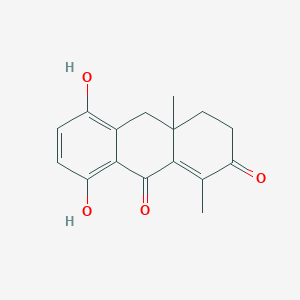
![2-[[[4-[[(diphenylmethyl)amino]-oxomethyl]-1H-imidazol-5-yl]-oxomethyl]amino]acetic acid tert-butyl ester](/img/structure/B1262916.png)
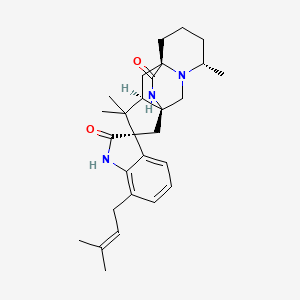
![(4R)-2-[4-(3-hydroxypropoxy)phenyl]-N-[2-(4-morpholinyl)ethyl]-4-prop-2-enyl-5H-oxazole-4-carboxamide](/img/structure/B1262922.png)



![Cucurbit[5]uril--cucurbit[10]uril](/img/structure/B1262929.png)